Product packaging for Komodoquinone B(Cat. No.:)

Komodoquinone B

Cat. No.: B1251539
M. Wt: 356.3 g/mol
InChI Key: SFRTWZQYMRMOOJ-OVWNDWIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Komodoquinone B is a structurally distinct anthracycline compound naturally produced by soil bacteria of the genus Streptomyces . This compound is a valuable tool for studying the biosynthesis and enzymatic tailoring of microbial natural products, which are a cornerstone of modern medicine . Its research value is particularly highlighted in studies of methyltransferase-like enzymes, such as EamK, which is specifically involved in the 10-decarboxylation step during this compound's biosynthesis . Investigating these pathways provides fundamental insight into how bacteria rapidly evolve metabolic pathways to generate tremendous chemical diversity, a process known as combinatorial biosynthesis . Researchers utilize this compound in efforts to engineer novel anthracycline analogues with the goal of discovering new structures with enhanced potency or reduced side effects like cardiotoxicity . As with other anthracyclines, its core biological activity is associated with potent cytotoxicity, making it a compound of interest for foundational oncology research, including mechanisms of action such as topoisomerase inhibition and histone eviction . This product is labeled "For Research Use Only" (RUO) . This designation means it is intended solely for use in laboratory research and is not approved for use in clinical diagnostics, patient management, or any other medical purpose . It is the responsibility of the purchaser to ensure that their use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O7 B1251539 Komodoquinone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

(7S,9S)-4,6,7,9,11-pentahydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C19H16O7/c1-19(26)5-8-12(10(21)6-19)18(25)14-13(16(8)23)15(22)7-3-2-4-9(20)11(7)17(14)24/h2-4,10,20-21,23,25-26H,5-6H2,1H3/t10-,19-/m0/s1

InChI Key

SFRTWZQYMRMOOJ-OVWNDWIMSA-N

Isomeric SMILES

C[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Canonical SMILES

CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Synonyms

komodoquinone B

Origin of Product

United States

Discovery and Isolation of Komodoquinone B

Methodologies for the Isolation and Purification of Komodoquinone B from Microbial Fermentation

The isolation of this compound from microbial fermentation typically involves extraction followed by chromatographic separation techniques. In the case of Streptomyces sp. KS3, Komodoquinones A and B were isolated from solid-state fermentation. acs.orgnih.gov The EtOAc extract from the fermentation was subjected to SiO2 column chromatography, using a gradient of n-hexane-EtOAc. acs.org A fraction obtained from this chromatography was then washed with MeOH to yield this compound as an insoluble red pigment. acs.org

While specific detailed protocols for this compound purification are linked to its discovery from particular strains, general methodologies for purifying microbial natural products, including anthracyclines, often involve techniques such as reverse-phase high-performance liquid chromatography (HPLC), gel filtration chromatography, and ion exchange chromatography. researchgate.net These methods leverage differences in polarity, size, and charge to separate compounds. For instance, preparative HPLC with a C18 column and acetonitrile-water gradients has been used to isolate secondary metabolites from Streptomyces extracts. frontiersin.org Protein purification, which can be relevant for studying the enzymes involved in this compound biosynthesis, commonly employs techniques like affinity chromatography and desalting columns, with purity often assessed by SDS-PAGE. nih.govwur.nl

Identification of Native Producer Strains of this compound

This compound has been identified as a metabolic product of several Streptomyces strains.

Streptomyces sp. KS3 (Marine Sediment Isolate)

*Streptomyces sp. KS3 was the original source from which this compound was isolated. acs.orgnih.gov This strain was obtained from marine sediment collected at a depth of 50 meters off Komodo Island, Indonesia. acs.org Solid-state fermentation of Streptomyces sp. KS3 yielded both Komodoquinone A and its aglycone, this compound. acs.orgnih.gov

Streptomyces erythrochromogenes NRRL B-2112

Streptomyces erythrochromogenes NRRL B-2112 has also been identified as a producer of this compound. Experiments confirmed that this strain produces an aglycone metabolite resulting from 10-decarboxylation. researchgate.netnih.govacs.org Cultivation of S. erythrochromogenes NRRL B-2112 in E10 medium for 7 days resulted in the production of a red pigmented metabolite with a UV/vis spectrum characteristic of anthracyclines, which was identified as this compound. nih.govacs.org Scaling up the fermentation of this strain allowed for the isolation of sufficient quantities of this compound for structural elucidation by NMR. nih.govacs.org The gene cluster responsible for this compound production in S. erythrochromogenes NRRL B-2112 has been identified and characterized. nih.govsecondarymetabolites.org

Streptomyces sp. NRRL S-378

This compound production has also been observed in Streptomyces sp. NRRL S-378. nih.govacs.orgu-tokyo.ac.jpsecondarymetabolites.org Detection of this compound from cultures of this strain, along with S. erythrochromogenes NRRL B-2112, confirmed the biological relevance of 10-decarboxylation activity in these organisms and led to the identification of their respective komodoquinone gene clusters. nih.govacs.org Streptomyces sp. NRRL S-378 was found to produce this compound on a solid medium, specifically ISP4 plates. nih.govacs.org The komodoquinone gene cluster in Streptomyces sp. NRRL S-378 is highly similar to that in S. erythrochromogenes NRRL B-2112, showing high sequence identities and complete conservation of gene order. nih.gov

Here is a table summarizing the native producer strains of this compound:

Producer StrainIsolation Source / Cultivation ConditionReference(s)
Streptomyces sp. KS3Marine sediment; Solid-state fermentation acs.orgnih.gov
Streptomyces erythrochromogenes NRRL B-2112E10 medium cultivation nih.govacs.org
Streptomyces sp. NRRL S-378ISP4 solid medium cultivation nih.govacs.org

Elucidation of this compound as the Aglycone of Komodoquinone A

This compound has been elucidated as the aglycone of Komodoquinone A. acs.orgnih.govfrontiersin.orgresearchgate.netacs.org This means that this compound represents the anthracyclinone skeleton of Komodoquinone A, lacking the attached sugar moiety. Structural investigations of Komodoquinone A revealed that it is a unique anthracycline where a novel amino sugar is bonded to the D-ring of the anthracyclinone skeleton, rather than the more common attachment to the A-ring found in most anthracyclines. acs.org The isolation of this compound confirmed the D-ring attachment of the sugar in Komodoquinone A. acs.org this compound itself is described as a tetracenequinone carrying hydroxyl groups at positions 1, 6, 8S, 10S, and 11, and a methyl group at position 8S. ebi.ac.uk Its molecular formula has been deduced as C19H16O7 based on high-resolution mass spectrometry data. nih.govacs.org

Biosynthetic Pathways and Enzymology of Komodoquinone B

Genetic Organization and Analysis of Komodoquinone B Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes and regulatory proteins involved in the biosynthesis of a secondary metabolite are often clustered together. ntnu.noplos.org The BGCs for this compound have been identified and analyzed in Streptomyces strains. nih.govsecondarymetabolites.org

Identification of Core Biosynthetic Genes (e.g., Polyketide Synthases - PKS)

The core biosynthetic machinery for anthracyclines, including this compound, is a type II PKS. secondarymetabolites.orgnih.govresearchgate.net This minimal PKS typically consists of a ketoacyl synthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). nih.govacs.org These enzymes work together to catalyze the iterative condensation of acetyl-CoA or propionyl-CoA starter units with malonyl-CoA extender units to form a poly-β-keto thioester intermediate, which is the precursor to the anthracyclinone core. nih.govacs.org Analysis of the this compound BGCs has identified these core PKS genes. nih.govsecondarymetabolites.org

Comparative Genomic Analysis of this compound-Producing Strains

Comparative genomic analysis of this compound-producing strains, such as S. erythrochromogenes NRRL B-2112 and Streptomyces sp. NRRL S-378, has revealed the presence of the this compound BGCs. nih.govacs.orgsecondarymetabolites.org These analyses help in understanding the genetic basis for this compound production and can provide insights into the evolution and diversity of anthracycline biosynthetic pathways in Streptomyces. acs.orgntnu.noresearchgate.netcam.ac.uk Comparative genomics can also highlight conserved genes and unique genetic features within these strains related to secondary metabolism. ntnu.nofrontiersin.org

Enzymatic Mechanisms Governing this compound Formation

The formation of this compound involves the coordinated action of the PKS machinery and various tailoring enzymes. nih.gov

Role of Type II Polyketide Synthases in Anthracyclinone Core Assembly

Type II PKSs are responsible for the initial assembly of the linear polyketide chain and its folding and cyclization to form the basic tetracyclic anthracyclinone structure. nih.govacs.org The minimal PKS components (KSα, CLF, and ACP), along with ketoreductases, aromatases, and cyclases, catalyze the iterative condensation and cyclization reactions that define the carbon skeleton of the anthracyclinone core. nih.govacs.org This core structure is then subject to further modifications.

Functional Characterization of S-Adenosyl Methionine (SAM)-Dependent Methyltransferase-like Proteins

SAM-dependent methyltransferase-like proteins play diverse roles in the tailoring of anthracyclines. acs.orgnih.govresearchgate.net In the context of this compound biosynthesis, the enzyme EamK, identified within the this compound pathway, is a SAM-dependent methyltransferase-like protein that catalyzes the 10-decarboxylation of an intermediate. nih.govresearchgate.netnih.govresearchgate.net This is distinct from other SAM-dependent enzymes in related pathways that may catalyze 4-O-methylation or 10-hydroxylation, highlighting the functional diversification of these enzymes in anthracycline biosynthesis. acs.orgnih.govresearchgate.netfigshare.com The activity of EamK, particularly its role in 10-decarboxylation, has been experimentally verified. acs.orgnih.gov

Enzymatic Catalysis of 10-Decarboxylation (e.g., EamK, TamK)

A key step in the biosynthesis of this compound is the 10-decarboxylation of a precursor molecule. This reaction is catalyzed by specific enzymes, including EamK and TamK. acs.orgnih.govnih.govresearchgate.net These enzymes are classified as S-adenosyl methionine (SAM)-dependent methyltransferase-like proteins, despite catalyzing a decarboxylation reaction rather than methylation. acs.orgnih.gov

Studies have shown that EamK and TamK efficiently catalyze the 10-decarboxylation of anthracycline derivatives. acs.orgnih.gov For instance, in vitro assays demonstrated that EamK and TamK converted aklavinone (B1666741) and aclacinomycin T into their 10-decarboxylated products with high efficiency. acs.orgnih.gov This activity requires an initial 15-methylesterase activity, typically catalyzed by enzymes like EamC, to generate a substrate with a free 10-carboxyl group. nih.govresearchgate.netresearchgate.net

Enzyme Substrate (example) Reaction Catalyzed Product (example) Relative Activity (%) Citation
EamK Aklavinone 10-decarboxylation 10-decarboxylated product >90 acs.orgnih.gov
TamK Aklavinone 10-decarboxylation 10-decarboxylated product >80 acs.orgnih.gov
Distinct from 4-O-Methylation (e.g., DnrK) and 10-Hydroxylation (e.g., RdmB) Activities

The 10-decarboxylation activity of enzymes like EamK and TamK is distinct from other modifications catalyzed by related SAM-dependent enzymes in anthracycline biosynthesis, such as the 4-O-methylation performed by DnrK and the 10-hydroxylation performed by RdmB. acs.orgnih.govnih.govresearchgate.net Although these enzymes share sequence identity, their catalytic activities differ significantly due to variations in their active sites and substrate interactions. acs.orgnih.govnih.gov

DnrK, found in the daunorubicin (B1662515) pathway, primarily catalyzes 4-O-methylation. acs.orgnih.gov While DnrK has also been shown to possess a moonlighting 10-decarboxylation activity, its primary and most efficient reaction is methylation at the 4-O position. acs.orgnih.gov RdmB, from the rhodomycin (B1170733) pathway, catalyzes 10-hydroxylation and requires a 10-carboxy functional group for its activity. acs.orgnih.gov

Structural analysis and mutagenesis studies have highlighted the molecular basis for these distinct activities. Differences in loop regions and specific amino acid residues within the active site determine substrate recognition and the type of reaction catalyzed. acs.orgnih.govnih.gov For example, specific point mutations in EamK and TamK compared to DnrK are thought to influence their conformation and catalytic outcome. nih.govresearchgate.net

Enzyme Native Pathway Primary Activity Substrates Accepted (examples) Citation
EamK This compound 10-decarboxylation Aglycones, monoglycosides acs.orgnih.govresearchgate.net
TamK S. tsukubaensis 10-decarboxylation Aglycones, monoglycosides acs.orgnih.govresearchgate.net
DnrK Daunorubicin 4-O-methylation Monoglycosides acs.orgnih.gov
RdmB Rhodomycin 10-hydroxylation Mono- and triglycosylated acs.orgnih.gov

Other Post-PKS Modification Enzymes in this compound Biosynthesis

Beyond 10-decarboxylation, the biosynthesis of this compound involves other post-PKS modification enzymes that act on the polyketide backbone. While the provided search results primarily focus on the methyltransferase-like enzymes, the general process of aromatic polyketide biosynthesis includes various tailoring steps such as ketoreduction, aromatization, cyclization, glycosylation, and oxidation, which contribute to the final structure and biological activity of the natural product. tandfonline.comfiveable.meebi.ac.ukpnas.orgresearchgate.net

The this compound gene cluster, like other anthracycline gene clusters, encodes a suite of enzymes responsible for these modifications. acs.orgnih.gov For example, the pathway includes enzymes for the initial polyketide chain assembly by the minimal PKS, followed by enzymes like ketoreductases (e.g., EamA), aromatases (e.g., EamD), cyclases, and esterases (e.g., EamC) that shape the aromatic core and introduce functional groups. acs.orgnih.govresearchgate.netnih.govresearchgate.net These enzymes work in a coordinated manner to convert the linear polyketide chain into the complex tetracyclic structure of this compound. acs.orgnih.gov

Evolutionary Trajectories and Functional Diversification of this compound Biosynthetic Enzymes

The enzymes involved in this compound biosynthesis, particularly the methyltransferase-like proteins like EamK and TamK, provide insights into the evolutionary trajectories and functional diversification of polyketide tailoring enzymes. acs.orgnih.govnih.govresearchgate.netresearchgate.netroyalsocietypublishing.org These enzymes belong to superfamilies that have diversified to catalyze a wide range of reactions on structurally related polyketide scaffolds. acs.orgnih.govroyalsocietypublishing.orgacs.org

Phylogenetic analysis of anthracycline methyltransferase-like proteins suggests that the functional divergence leading to distinct activities like 4-O-methylation, 10-hydroxylation, and 10-decarboxylation has occurred through evolutionary processes acting on ancestral genes. acs.orgnih.gov Mechanisms such as gene duplication, point mutations, and potentially recombination events have led to alterations in enzyme structure and active site chemistry, resulting in altered substrate specificity and catalytic outcomes. nih.govresearchgate.netacs.orgnih.gov

The discovery of distinct clades of these enzymes, including the 10-decarboxylase subfamily represented by EamK and TamK, highlights the ongoing evolution and diversification of secondary metabolic pathways in microorganisms. acs.orgnih.govutupub.fi This diversification allows for the production of a wide array of natural products with varied biological activities. tandfonline.comfiveable.meresearchgate.netroyalsocietypublishing.orgnih.govethz.ch Understanding these evolutionary trajectories can inform efforts in metabolic engineering and synthetic biology to generate novel polyketide structures. tandfonline.compnas.orgresearchgate.netnih.govethz.chf1000research.com

The substrate specificity of enzymes like EamK and TamK, which accept anthracycline aglycones and monoglycosylated compounds, contrasts with enzymes like RdmB that can act on triglycosylated substrates. nih.govnih.govresearchgate.net This difference in substrate scope is another facet of the functional diversification within this enzyme family, shaped by evolutionary pressures and the specific requirements of the respective biosynthetic pathways. acs.orgnih.govnih.gov

Biological Activities and Molecular Mechanisms of Komodoquinone B

In Vitro Investigations of Komodoquinone B's Cellular Effects

Laboratory-based studies using cell cultures have been instrumental in characterizing the bioactivity of this compound. These investigations have primarily centered on its neuritogenic and antiproliferative properties, revealing cellular responses that distinguish it from other members of the anthracycline class of antibiotics.

This compound is recognized as a neuritogenic agent, capable of inducing the differentiation of neuronal cells. This activity has been observed in studies utilizing neuroblastoma cell lines, which are common models for research in neurobiology.

Treatment of the mouse neuroblastoma cell line, Neuro 2A, with this compound results in significant morphological changes consistent with neuronal differentiation. The compound exhibits neuritogenic activity, a process that involves the formation of new neurites—projections from the cell body of a neuron that develop into axons and dendrites. This induction of a differentiated neuronal phenotype is a key characteristic of this compound's biological profile, marking it as the first anthracycline antibiotic identified to possess such activity.

The precise signal transduction pathways that this compound activates to induce neuronal differentiation have not been fully elucidated in the available scientific literature. The process of neuronal differentiation itself is complex, involving a coordinated network of signaling cascades that regulate gene expression and cytoskeletal rearrangement. While the specific molecular triggers initiated by this compound are an area for further research, its ability to promote these changes highlights a mechanism of action distinct from classical anthracyclines.

In addition to its effects on cell differentiation, this compound demonstrates antiproliferative activity by modulating the cell cycle. This effect is linked to its ability to halt the progression of cells through the distinct phases of division.

Studies have shown that this compound, in conjunction with its parent compound Komodoquinone A, induces cell cycle arrest at the G1 phase in Neuro 2A cells. The G1 phase is the initial growth phase of the cell cycle, and the G1 checkpoint is a critical point where the cell commits to division. By halting the cycle at this stage, this compound prevents cells from entering the S phase (DNA synthesis) and subsequently dividing, thereby inhibiting proliferation.

Table 1: Summary of In Vitro Cellular Effects of this compound

Cell LineObserved EffectKey FindingReference
Neuro 2A (Neuroblastoma)Neuronal Cell DifferentiationInduces morphological changes and neuritogenic activity.
Neuro 2A (Neuroblastoma)Cell Cycle ArrestCauses arrest at the G1 phase of the cell cycle.

The molecular mechanism of action for this compound appears to be fundamentally different from that of conventional anthracycline antibiotics. While many anthracyclines exert their cytotoxic effects by intercalating into DNA, thereby disrupting DNA replication and transcription, the activities of this compound are not associated with this mechanism. Instead, its biological effects—inducing neuronal differentiation and causing G1 phase cell cycle arrest—suggest an alternative mode of action. This mechanism allows the compound to promote cellular maturation and halt proliferation without directly damaging the genetic material through intercalation. Although the aglycone form, this compound, has been noted to be weakly active compared to its glycosylated counterpart Komodoquinone A, it still demonstrates these unique biological properties.

Analysis of Molecular Mechanisms of Action of this compound

Generation of Reactive Oxygen Species

The quinone structure central to this compound is a well-established driver of reactive oxygen species (ROS) generation. This process is a significant contributor to the biological activity of quinone-containing compounds.

The mechanism involves a futile redox cycle where the quinone moiety is reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical. This unstable radical can then transfer an electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide (B77818) anion (O₂•−). The superoxide anion is a primary ROS that can be further converted to other harmful species, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This continuous cycle generates significant oxidative stress within the cell, leading to damage of critical biomolecules such as lipids, proteins, and DNA. This oxidative damage is a key component of the cytotoxic effects observed with many quinone-based compounds.

Effects on Chromatin Structure and Transcription Factor Activity

The molecular actions of this compound have direct consequences on the organization and function of chromatin.

Effects on Chromatin Structure : By intercalating into DNA, this compound can alter the local and global structure of chromatin. The unwinding and lengthening of the DNA helix can disrupt the regular arrangement of nucleosomes, the fundamental repeating units of chromatin. This interference can affect chromatin compaction, potentially influencing the accessibility of DNA to regulatory proteins.

Effects on Transcription Factor Activity : The activity of transcription factors can be inhibited through several mechanisms. Firstly, the structural distortion of DNA caused by intercalation can prevent transcription factors from recognizing and binding to their specific DNA target sequences. Secondly, the stabilization of topoisomerase II-DNA cleavage complexes can introduce DNA strand breaks in promoter regions, physically blocking the assembly of the transcription machinery. The inhibition of topoisomerase II also prevents the enzyme from resolving topological stress that naturally occurs during transcription, further impeding the process.

In Vivo Studies of this compound in Non-Clinical Research Models

Evaluation in Preclinical Animal Models for Neurogenic or Antiproliferative Activity

Research has highlighted the potential neuritogenic activity of this compound. Studies have shown that it can induce neuronal cell differentiation in the Neuro 2A neuroblastoma cell line. This in vitro activity suggests a potential for neurogenic effects. For instance, its parent compound, Komodoquinone A, was observed to induce differentiation in Neuro 2A cells and cause cell cycle arrest at the G1 phase.

Table 1: Summary of this compound's Biological Activities and Mechanisms

Mechanism Category Specific Mechanism Description References
Interactions with Nucleic Acids DNA Intercalation Insertion of the planar quinone structure between DNA base pairs, causing structural distortion.
Topoisomerase II Poisoning Stabilization of the enzyme-DNA cleavage complex, leading to permanent DNA double-strand breaks.
Oxidative Stress Generation of Reactive Oxygen Species (ROS) Redox cycling of the quinone moiety produces superoxide anions and other ROS, causing cellular damage.
Chromatin and Transcription Effects on Chromatin Structure Disruption of nucleosome arrangement due to DNA unwinding and lengthening.
Effects on Transcription Factor Activity Inhibition of transcription factor binding and function due to DNA distortion and topoisomerase II poisoning.

| In Vivo Evaluation | Preclinical Animal Models | While in vitro neuritogenic activity in Neuro 2A cells is reported, no in vivo animal model data is currently available. | |

Table 2: List of Compounds Mentioned

Compound Name
Komodoquinone A
This compound
Doxorubicin (B1662922)

Chemical Synthesis and Derivatization of Komodoquinone B and Analogues

Strategies for the Total Synthesis of the Komodoquinone B Anthracyclinone Scaffold

The anthracyclinone scaffold, common to many anthracycline antibiotics including this compound, is a complex tetracyclic structure. Total synthesis approaches aim to construct this core from simpler precursors using a series of controlled chemical reactions. While specific total synthesis routes for the this compound anthracyclinone scaffold are not extensively detailed in the provided search results, the general strategies for anthracyclinone synthesis involve the construction of the tetracyclic system, typically through methodologies like Diels-Alder reactions or anionic cyclizations, followed by functional group interconversions to establish the correct oxidation patterns and stereochemistry. uniroma1.itnih.gov The complexity lies in controlling the regioselectivity and stereoselectivity of these reactions to yield the desired anthracyclinone framework.

Semisynthetic Approaches for Modifying this compound

Semisynthesis involves using a naturally isolated compound as a starting material and chemically modifying it to produce analogues with potentially altered properties. This compound, as the aglycone of Komodoquinone A, serves as a potential substrate for semisynthetic modifications. researchgate.net Semisynthetic approaches to anthracyclines often focus on modifying the aglycone core or attaching different sugar moieties to the C-7 position, which is typically glycosylated in natural anthracyclines like Komodoquinone A. uniroma1.itresearchgate.netmdpi.com While the search results mention the importance of C-H functionalization of anthracyclines through organic synthesis, achieving regiospecific modification of the polyaromatic core using purely chemical methods can be challenging. nih.gov

Biocatalytic Modifications and Engineering of this compound Derivatives

Biocatalysis offers a powerful alternative or complementary approach to chemical synthesis for modifying natural products like this compound. Enzymes, particularly those involved in the biosynthesis of anthracyclines, can catalyze highly selective transformations. The biosynthetic pathway of this compound involves specific enzymes, such as the 15-methylesterase EamC and the methyltransferase-like EamK, which catalyzes 10-decarboxylation. nih.govnih.govacs.orgresearchgate.netbiorxiv.org

Research has explored the use of enzymes from different anthracycline pathways to modify anthracyclinone scaffolds. For instance, studies have investigated the substrate promiscuity of post-polyketide synthase (PKS) tailoring enzymes from pathways including that of this compound. nih.gov Metabolic engineering approaches using Streptomyces hosts have been developed to produce various anthracyclinone scaffolds and introduce oxidative modifications through engineered multioxygenase cassettes. nih.govnih.govresearchgate.net These efforts aim to achieve regiospecific C-H functionalization, such as hydroxylation and decarboxylation, which are often difficult to control with traditional organic synthesis. nih.gov

The enzyme EamK from the this compound pathway is noted for catalyzing 10-decarboxylation, accepting anthracycline aglycones and monoglycosylated compounds as substrates. researchgate.netbiorxiv.orgnih.gov This contrasts with enzymes from other pathways, like RdmB from the rhodomycin (B1170733) pathway, which prefers glycosylated substrates for 10-hydroxylation. nih.gov This highlights the potential for using specific enzymes from the this compound pathway for targeted modifications of anthracyclinone structures.

Structure-Activity Relationship (SAR) Studies for this compound and Related Anthracyclines

Structure-Activity Relationship (SAR) studies are essential for understanding how structural modifications to this compound and related anthracyclines influence their biological activities. While detailed SAR specific to this compound is not extensively provided in the search results, the importance of the anthracyclinone scaffold and its modifications on activity is a general theme for this class of compounds. uniroma1.itnih.gov

This compound is the aglycone of Komodoquinone A, and the presence of a novel amino sugar attached to the D-ring of Komodoquinone A is noted as a unique feature. nih.govresearchgate.net Studies on Komodoquinone A have suggested that the amino sugar moiety attached at C-4 might be important for its observed neuritogenic activity, potentially acting via a mechanism different from DNA intercalation, which is a common mode of action for many anthracyclines. mdpi.com

SAR studies on other anthracyclines have revealed the significance of various structural features, including the sugar moiety, the substituents on the aglycone, and the stereochemistry, in determining their potency and biological profiles. uniroma1.it The ability to generate diverse analogues through synthesis and biocatalysis (as discussed in sections 5.1-5.3) is crucial for systematic SAR investigations to identify structural determinants of activity and potentially improve upon the properties of natural this compound.

Advanced Research Methodologies and Techniques Applied to Komodoquinone B

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the comprehensive structural elucidation of natural products like Komodoquinone B. These methods provide detailed information about the molecular formula, functional groups, connectivity, and stereochemistry of a compound scribd.com.

For this compound, high-resolution mass spectrometry has been used to determine its molecular formula. For instance, a study deduced the molecular formula of C₁₉H₁₆O₇ based on high-resolution mass spectrometry data nih.gov. NMR spectroscopy, including techniques such as DQF-COSY, NOESY, CH₂-edited HSQC, and HMBC, is crucial for assigning signals and confirming the structural connectivity and relative stereochemistry nih.gov. Comprehensive spectroscopic analyses, including NMR and MS, were used in the structural elucidation of this compound isolated from Streptomyces erythrochromogenes and Streptomyces sp. NRRL S-378, with the data correlating well with previously characterized this compound nih.gov. Hyphenated techniques like LC-NMR and LC-MS are considered valuable for the structural elucidation of unknown compounds, especially in complex mixtures from natural sources, as they combine separation with spectroscopic identification amazonaws.comwiley.com. LC-NMR/MS systems further enhance the ability to obtain comprehensive structural information amazonaws.comwiley.com.

Table 1: Spectroscopic Techniques Used in this compound Research

TechniqueInformation ProvidedApplication in this compound Research
High-Resolution Mass SpectrometryMolecular formula, exact massDeducing the molecular formula (e.g., C₁₉H₁₆O₇) nih.gov.
NMR Spectroscopy (1D and 2D)Structural connectivity, functional groups, stereochemistryComprehensive signal assignment and structure confirmation nih.gov.
LC-MSSeparation and mass analysis of mixture componentsAnalysis of metabolites from Streptomyces strains .
LC-NMRSeparation and structural identification of componentsValuable for complex mixtures, including natural products amazonaws.com.
LC-NMR/MSIntegrated separation, structural, and mass informationEnhanced comprehensive analysis of complex samples amazonaws.comwiley.com.

Advanced Genomic and Proteomic Approaches in this compound Research

Genomic and proteomic approaches provide insights into the genetic basis of this compound production and the proteins involved in its biosynthesis and action.

Genome Mining for the Discovery of Novel this compound-Related Biosynthetic Gene Clusters

Genome mining is a powerful bioinformatics approach used to identify biosynthetic gene clusters (BGCs) within microbial genomes that are responsible for producing secondary metabolites like this compound revista-agroproductividad.orgjmicrobiol.or.kr. This technique leverages extensive genomic databases and computational tools to predict potential BGCs jmicrobiol.or.kr.

The this compound biosynthetic gene cluster has been identified in Streptomyces erythrochromogenes secondarymetabolites.org. Analysis of this gene cluster provides insights into the genetic machinery involved in this compound biosynthesis nih.govacs.org. Genome mining allows researchers to explore the potential for novel this compound-related compounds by searching for similar gene clusters in other Streptomyces strains or related bacteria revista-agroproductividad.orgnih.gov. The presence of conserved regions between BGCs across different bacteria facilitates this process revista-agroproductividad.org. While genome mining predicts potential, experimental corroboration is necessary to confirm the production of metabolites revista-agroproductividad.org.

Table 2: Identified this compound Biosynthetic Gene Cluster

OrganismMIBiG AccessionLocation (nt)Reference
Streptomyces erythrochromogenesBGC0001851186,424 - 230,323 secondarymetabolites.org

Transcriptomic and Proteomic Profiling of this compound Production and Action

Transcriptomic and proteomic profiling provide snapshots of gene expression (mRNA levels) and protein abundance, respectively, under specific conditions related to this compound production or its biological effects.

Transcriptomic analysis can reveal the activation or silencing of genes within the this compound BGC or other genes involved in the metabolic pathways leading to its synthesis mdpi.comfrontiersin.org. Proteomic analysis complements this by identifying the proteins that are actually expressed, including the enzymes responsible for catalyzing biosynthetic steps frontiersin.orgfrontiersin.org.

While transcriptomic data indicates potential protein production, the correlation between mRNA levels and protein abundance can vary akoyabio.com. Therefore, combining transcriptomics and proteomics offers a more comprehensive understanding of the cellular processes related to this compound mdpi.comakoyabio.comnih.gov. This integrated approach can help identify key enzymes or regulatory proteins involved in the biosynthesis or mechanism of action of this compound frontiersin.orgfrontiersin.org. Studies integrating genomics and proteomics have been successfully applied to understand metabolic regulation and identify functional proteins in bacteria frontiersin.org.

Enzymatic Assays and Protein Engineering for Deeper Understanding of this compound Biosynthesis

Enzymatic assays and protein engineering are crucial for dissecting the specific biochemical steps involved in this compound biosynthesis and for manipulating these pathways.

This compound is an anthracycline, and its biosynthesis involves polyketide synthesis followed by tailoring reactions catalyzed by various enzymes nih.govresearchgate.net. Studies on anthracycline biosynthesis have provided insights into the enzymes that may be involved in the this compound pathway. For example, S-adenosyl methionine (SAM)-dependent methyltransferases and related enzymes play roles in modifications of the anthracycline skeleton nih.govresearchgate.netnih.gov.

Enzymatic assays with purified enzymes from the this compound pathway or related anthracycline pathways can identify their specific catalytic activities and substrate specificities acs.orgresearchgate.net. For instance, the enzyme EamK from the this compound pathway has been identified as catalyzing 10-decarboxylation researchgate.netnih.gov. Enzymatic activity measurements often involve incubating purified enzymes with substrates and analyzing the products using techniques like HPLC-UV/vis acs.orgresearchgate.net.

Protein engineering, including techniques like chimeragenesis, can be used to modify the activity and specificity of biosynthetic enzymes researchgate.netnih.gov. By altering specific regions or residues of enzymes, researchers can investigate how these changes impact catalysis and substrate selection, potentially leading to the generation of novel this compound analogs researchgate.netnih.gov. This approach helps to understand the evolutionary trajectories of these enzymes and their functional diversification nih.govnih.gov.

Table 3: Enzymes Potentially Involved in Anthracycline (including this compound) Biosynthesis

Enzyme Class/ExampleProposed Role in BiosynthesisRelated Research Findings
Polyketide SynthasesFormation of the core carbon skeletonThis compound BGC is classified as a Type II PKS cluster secondarymetabolites.org.
MethyltransferasesAddition of methyl groupsSAM-dependent methyltransferases are involved in anthracycline tailoring nih.govresearchgate.netnih.gov. EamK catalyzes 10-decarboxylation researchgate.netnih.gov.
HydroxylasesAddition of hydroxyl groupsEnzymes like RdmB catalyze hydroxylation in related pathways nih.govnih.gov.
EsterasesModification of ester groups15-methylesterases like EamC are involved in preparing substrates for further modification acs.orgresearchgate.netnih.gov.
DecarboxylasesRemoval of carboxyl groupsEamK is a 10-decarboxylase in the this compound pathway researchgate.netnih.gov.

Future Directions and Emerging Research Opportunities for Komodoquinone B

Uncovering Undiscovered Biological Activities and Novel Molecular Targets of Komodoquinone B

Current research indicates that this compound exhibits antibiotic and antitumor activities, and has shown potential to induce neuronal cell differentiation in neuroblastoma cell lines. researchgate.net However, the full spectrum of its biological activities and the precise molecular targets through which it exerts these effects are not yet fully elucidated. Future research should focus on comprehensive screening of this compound against a wider range of biological targets and disease models. This could involve:

Expanded Antimicrobial Profiling: Testing this compound against a broader panel of bacteria, including drug-resistant strains, as well as fungi and viruses, to identify potential new anti-infective applications.

In-depth Anticancer Mechanism Studies: Investigating the specific cellular pathways and molecular interactions involved in its antitumor activity. This could include studies on cell cycle regulation, apoptosis induction, angiogenesis inhibition, and interaction with nucleic acids or topoisomerase enzymes, similar to other anthracyclines. acs.orgnih.govnih.gov

Neurobiological Investigations: Further exploring its neuritogenic activity and potential applications in regenerative medicine or the treatment of neurodegenerative diseases. Identifying the specific receptors or signaling pathways involved in neuronal differentiation is crucial.

Target Identification: Employing advanced techniques such as pull-down assays, activity-based protein profiling, and high-throughput screening to identify the specific protein or nucleic acid targets that this compound binds to or modulates within cells.

Uncovering these undiscovered biological activities and novel molecular targets will provide a deeper understanding of this compound's therapeutic potential and guide the development of new applications.

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production and Diversification of this compound

This compound is a natural product derived from microbial fermentation, primarily by Streptomyces species. researchgate.netnih.govnih.gov The efficiency and yield of natural product biosynthesis can often be limiting factors for their widespread application. Metabolic engineering and synthetic biology offer powerful tools to address these challenges and to create novel analogues with potentially improved properties.

Future directions in this area include:

Optimization of Fermentation Conditions: Investigating various culture media, temperatures, aeration rates, and other environmental factors to maximize this compound production by native producer strains.

Genetic Engineering of Producer Strains: Manipulating the biosynthetic gene clusters (BGCs) responsible for this compound production in Streptomyces. acs.orgnih.govutu.fiutupub.fisecondarymetabolites.org This could involve overexpression of key biosynthetic enzymes, blocking competing pathways, or introducing genetic elements that enhance secondary metabolite production. Genome mining has already aided in identifying this compound BGCs. utu.fiutupub.fi

Heterologous Expression: Transferring the this compound BGC into a more amenable host organism, such as Streptomyces coelicolor or Escherichia coli, for easier cultivation and genetic manipulation. researchgate.netacs.org

Combinatorial Biosynthesis: Utilizing enzymes from the this compound biosynthetic pathway, particularly tailoring enzymes like the 10-decarboxylase EamK and the 15-methylesterase EamC, in combination with enzymes from other anthracycline pathways to generate novel hybrid molecules. acs.orgnih.govnih.govresearchgate.netacs.orgresearchgate.netnih.govresearchgate.net This approach can lead to the diversification of the anthracycline scaffold and the creation of analogues with altered or enhanced biological activities. researchgate.netnih.gov

Metabolic engineering and synthetic biology efforts have shown promise in enhancing the production and diversifying the structures of other anthracyclines, providing a strong basis for applying these strategies to this compound. researchgate.netacs.orgnrfhh.commdpi.com

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds could lead to the development of more potent and effective therapeutic strategies. This is particularly relevant in the context of antimicrobial and anticancer therapies, where combination treatments are common to enhance efficacy and overcome resistance.

Future research should explore:

Combination Therapy with Existing Antibiotics: Evaluating the effect of this compound in combination with established antibiotics against various bacterial pathogens to determine if synergistic or additive effects can be achieved. This could potentially help in combating drug-resistant infections.

Combination Therapy with Anticancer Agents: Studying the combined effects of this compound with other chemotherapeutic drugs or targeted therapies on cancer cell lines and in in vivo cancer models. Synergistic interactions could allow for lower dosages of individual compounds, potentially reducing toxicity.

Combinations with Neuroactive Compounds: Investigating if this compound's neuritogenic activity can be enhanced when combined with other compounds known to promote neuronal growth or differentiation.

Mechanisms of Synergy: Delving into the molecular mechanisms underlying any observed synergistic effects, which could involve multiple targets or pathways being simultaneously affected by the compound combination.

Research into synergistic interactions has been explored for other natural products and antibiotics, highlighting the potential of this approach for this compound. d-nb.infocore.ac.uk

Computational Chemistry and Molecular Modeling in Advancing this compound Research

Computational chemistry and molecular modeling techniques can play a vital role in accelerating the research and development of this compound. These tools can provide insights into its structure-activity relationships, predict potential molecular targets, and guide the design of novel analogues.

Key areas for computational investigation include:

Structure-Activity Relationship (SAR) Studies: Using computational methods to analyze how variations in the chemical structure of this compound or its analogues affect their biological activities. This can help identify key functional groups and structural features responsible for its effects.

Molecular Docking and and Dynamics Simulations: Predicting how this compound interacts with potential protein or nucleic acid targets at the molecular level. This can provide insights into binding affinities, interaction sites, and conformational changes upon binding. Computational studies have been used to investigate interactions of other marine bioactive compounds with disease targets. biomedpharmajournal.org

De Novo Design: Utilizing computational algorithms to design novel this compound analogues with improved potency, selectivity, or pharmacokinetic properties based on the understanding of its interactions with targets.

Predicting ADME Properties: Employing computational models to predict the absorption, distribution, metabolism, and excretion characteristics of this compound and its analogues, which is crucial for drug development.

Computational approaches can significantly reduce the time and resources required for experimental screening and synthesis, providing a rational basis for guiding future research efforts on this compound.

Investigation of Microbe-Microbe Interactions Influencing this compound Production

The production of secondary metabolites by microorganisms, including this compound by Streptomyces, is often influenced by their interactions with other microbes in their natural environment. nih.govutu.fiutupub.ficam.ac.uk Understanding these complex microbe-microbe interactions can provide valuable insights into the ecological role of this compound and potentially lead to strategies for enhancing its production.

Future research in this area should focus on:

Identifying Interacting Microbes: Isolating and identifying the specific microorganisms that coexist with this compound-producing Streptomyces strains in their natural habitats, such as marine sediments or soil. researchgate.netnih.govmdpi.combiotech-asia.org

Studying Co-culture Effects: Investigating the effect of co-culturing this compound producers with identified interacting microbes on the yield and profile of this compound production. Co-cultivation has been shown to induce the production of new metabolites in other actinomycetes. mdpi.com

Elucidating Signaling Pathways: Identifying the molecular signals and communication pathways involved in microbe-microbe interactions that trigger or enhance this compound biosynthesis. This could involve quorum sensing molecules or other signaling compounds.

Mimicking Natural Environments: Developing laboratory co-culture systems that mimic the natural environment of this compound producers to optimize production and potentially discover novel analogues.

Investigating microbe-microbe interactions offers a unique ecological perspective on this compound production and can inform strategies for sustainable and enhanced biosynthesis. utu.fiutupub.ficam.ac.uk

Q & A

Q. What frameworks guide ethical sourcing and collaboration in this compound research?

  • Methodological Answer :
  • Biodiversity agreements : Secure permits for marine sample collection under Nagoya Protocol guidelines.
  • Author contributions : Clearly define roles (e.g., isolation, bioassays) using CRediT taxonomy.
  • Data transparency : Deposit sequences and spectral data in public repositories (e.g., GenBank, MetaboLights) .

Tables for Key Data

Property This compound Feudomycinone C
Molecular FormulaC₁₉H₁₈O₆C₂₀H₂₀O₇
ESIMS ([M + Na]+)Not reported393
Key 1H NMR SignalUnsubstituted A/D ringsδ 4.11 (methoxy)
UV Response (NaOH)Not reportedOrange → Purple

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.